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Compound of Interest

Compound Name: Bmpr2-IN-1

Cat. No.: B12389431 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Bmpr2-IN-1's inhibitory effects against

other known inhibitors of the Bone Morphogenetic Protein Receptor Type II (BMPR2), a critical

serine/threonine kinase involved in cellular signaling. The data presented is compiled from

various studies to offer an objective overview of the performance of these compounds,

supported by detailed experimental methodologies and visual representations of the underlying

biological processes.

Comparative Analysis of BMPR2 Inhibitors
The inhibitory potency of Bmpr2-IN-1 and a selection of alternative compounds are

summarized below. The data highlights the half-maximal inhibitory concentration (IC50) and the

dissociation constant (Kd), key metrics in determining a compound's efficacy and binding

affinity.
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Compound
BMPR2 IC50
(nM)

BMPR2 K i app
(nM)

BMPR2 K d
(nM)

Selectivity
Profile (IC50 in
nM for other
kinases)

Bmpr2-IN-1 506[1] - 83.5[1]
Data not

available

CDD-1115 1.8[2] 6.2[2][3] -

ALK1: >250,

ALK2: >250,

ALK3: >1000,

ALK5: >1000,

ALK6: >1000,

TGFBR2:

>1000[2][3]

CDD-1431 1.6[2] 20.6[2][3] -
ALK1: >1000,

ALK2: >1000[2]

CDD-1281 1.2[4] 8 -
Data not

available

CDD-1653 2.8[4] 7 -
Highly selective

for BMPR2[2]

LDN-193189 >1000[2][3] - -

ALK1: 0.8, ALK2:

0.8, ALK3: 5.3,

ALK6: 16.7,

ALK4: 265[2][5]

[6]

Experimental Protocols
The following sections detail the methodologies used to generate the comparative data.

In Vitro Kinase Inhibition Assays
Objective: To determine the direct inhibitory effect of compounds on the kinase activity of

BMPR2 and other related kinases.
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General Protocol (based on ThermoFisher and Promega platforms):

Reagents: Recombinant human kinase enzymes (e.g., BMPR2, ALK1, ALK2, etc.), a suitable

substrate peptide, and ATP are required.

Assay Principle: These assays typically rely on the quantification of ATP consumption or

substrate phosphorylation. A common method is Time-Resolved Fluorescence Resonance

Energy Transfer (TR-FRET). In the absence of an inhibitor, the kinase phosphorylates the

substrate, which is then detected by a specific antibody, leading to a FRET signal. The

presence of an inhibitor reduces kinase activity, resulting in a decreased FRET signal.

Procedure: a. The kinase and a serial dilution of the test compound are pre-incubated in an

assay buffer. b. The kinase reaction is initiated by the addition of a mixture of the substrate

and ATP. c. The reaction is allowed to proceed for a defined period at a specific temperature

(e.g., room temperature for 1 hour). d. A detection solution containing a labeled antibody

specific for the phosphorylated substrate is added. e. After another incubation period, the

signal (e.g., TR-FRET) is measured using a plate reader.

Data Analysis: The signal intensity is plotted against the compound concentration to

generate a dose-response curve, from which the IC50 value is calculated.

KINOMEscan™ Selectivity Profiling
Objective: To assess the selectivity of a compound by screening it against a large panel of

human kinases.

General Protocol (based on Eurofins DiscoverX KINOMEscan™):

Assay Principle: This is a competitive binding assay. The test compound is incubated with a

DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase

that binds to the immobilized ligand is quantified by qPCR of the attached DNA tag. If the test

compound binds to the kinase, it will prevent the kinase from binding to the immobilized

ligand, resulting in a reduced signal.

Procedure: a. Test compounds are incubated with a panel of DNA-tagged kinases. b. The

mixture is then passed over a column containing the immobilized ligand. c. The amount of

kinase bound to the solid support is quantified using qPCR.
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Data Analysis: Results are often expressed as a percentage of control (DMSO). A lower

percentage indicates stronger binding of the compound to the kinase. This data can be

visualized using a TREEspot™ diagram, which maps the binding interactions across the

human kinome.

Cellular Assays for BMPR2 Inhibition
Objective: To evaluate the ability of a compound to inhibit BMPR2 signaling within a cellular

context.

General Protocol (Phospho-SMAD1/5 Western Blot):

Cell Culture: Human cell lines with endogenous expression of BMP receptors, such as

Human Umbilical Vein Endothelial Cells (HUVECs) or HEK293T cells, are cultured under

standard conditions.

Procedure: a. Cells are pre-treated with the test compound at various concentrations for a

specific duration. b. The BMP signaling pathway is then stimulated by adding a BMP ligand,

such as BMP2 or BMP9. c. After a short incubation period (e.g., 30-60 minutes), the cells are

lysed to extract total protein. d. The protein concentration is determined, and equal amounts

of protein from each sample are separated by SDS-PAGE. e. The separated proteins are

transferred to a membrane (e.g., PVDF). f. The membrane is incubated with primary

antibodies specific for phosphorylated SMAD1/5 and total SMAD1/5 (as a loading control). g.

Following incubation with a secondary antibody, the protein bands are visualized and

quantified using a chemiluminescence detection system.

Data Analysis: The level of phosphorylated SMAD1/5 is normalized to the total SMAD1/5 to

determine the extent of inhibition by the compound.

Visualizing the Mechanisms
To better understand the context of Bmpr2-IN-1's action, the following diagrams illustrate the

relevant signaling pathway and a typical experimental workflow.
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Caption: BMPR2 Signaling Pathway and Point of Inhibition.
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Caption: General Workflow for Validating BMPR2 Inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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